Yap-tead-IN-1 (tfa)
Description
Overview of the Hippo Signaling Pathway and its Canonical Regulation
The canonical Hippo signaling pathway is a highly conserved kinase cascade that acts as a tumor suppressor by controlling organ size and maintaining tissue homeostasis researchgate.netmdpi.comfrontiersin.orgresearchgate.netsci-hub.semdpi.combiorxiv.org. At its core, the pathway involves a series of kinases, including Mammalian Sterile 20-like kinases (MST1/2) and Large Tumor Suppressor kinases (LATS1/2), along with adaptor proteins like Salvador homolog 1 (SAV1) and Mps one binder kinase activator protein (MOB1) researchgate.netfrontiersin.orgresearchgate.netsci-hub.se. In its "on" state, this cascade phosphorylates YAP and TAZ, leading to their cytoplasmic retention via binding to 14-3-3 proteins and subsequent proteasomal degradation researchgate.netfrontiersin.orgsci-hub.sebiorxiv.orgmdpi.com. Conversely, when the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus, where they interact with TEAD transcription factors to promote the transcription of genes that drive cell proliferation, survival, and tissue growth mdpi.combmbreports.orgemjreviews.commdpi.com. Numerous upstream signals, including cell adhesion, mechanical stress, and G protein-coupled receptors (GPCRs), can modulate the activity of this pathway researchgate.netmdpi.comfrontiersin.orgresearchgate.net.
Role of Yes-associated Protein (YAP) and Transcriptional Enhanced Associate Domain (TEAD) Transcription Factors in Cellular Homeostasis and Disease Pathogenesis
YAP and TAZ are the primary downstream effectors of the Hippo pathway and function as potent transcriptional co-activators mdpi.combmbreports.orgmdpi.comnih.govbiologists.com. They lack intrinsic DNA-binding activity and therefore require interaction with DNA-binding transcription factors to regulate gene expression bmbreports.org. The most prominent DNA-binding partners for YAP and TAZ are the TEAD family of transcription factors (TEAD1-4) bmbreports.orgbiologists.comembopress.orgnih.govelifesciences.org. The formation of the YAP/TAZ-TEAD complex is essential for activating a broad spectrum of genes involved in cell proliferation, stemness, differentiation, and survival bmbreports.orgmdpi.combiologists.comnih.govplos.org.
In normal cellular function, YAP/TAZ-TEAD activity is tightly regulated to maintain tissue homeostasis and organ size bmbreports.orgnih.govbiologists.com. However, aberrant activation or overexpression of YAP/TAZ, often due to mutations or dysregulation in the upstream Hippo pathway components, is frequently observed in various human cancers sci-hub.semdpi.comemjreviews.commdpi.comnih.govkuleuven.be. This dysregulation contributes significantly to tumor initiation, progression, metastasis, and resistance to therapy mdpi.commdpi.comnih.gov. For instance, YAP/TAZ hyperactivation has been linked to poor prognosis in several cancer types, including hepatocellular carcinoma, cholangiocarcinoma, and mesothelioma sci-hub.sekuleuven.benih.gov. The critical role of the YAP-TEAD complex in driving these oncogenic processes underscores its importance as a therapeutic target.
Rationale for Pharmacological Intervention Targeting the YAP-TEAD Protein-Protein Interaction in Academic Research
Given the central role of the YAP-TEAD protein-protein interaction (PPI) in promoting oncogenic phenotypes, disrupting this complex has become a major focus in cancer drug discovery mdpi.comembopress.orgnih.govplos.orgnih.govkuleuven.beresearchgate.net. The YAP-TEAD interface is considered a "druggable" target, although its large and relatively shallow nature presents challenges for small molecule development nih.govplos.org.
Historically, research efforts have explored various strategies to inhibit YAP-TEAD activity. These include targeting upstream kinases of the Hippo pathway, modulating YAP/TAZ phosphorylation, or directly interfering with the YAP-TEAD complex formation mdpi.comnih.gov. The rationale for directly targeting the YAP-TEAD PPI stems from the direct link between this interaction and the transcriptional output driving cancer progression. By blocking this interaction, researchers aim to prevent YAP/TAZ from activating TEAD-mediated transcription, thereby inhibiting cancer cell proliferation and survival mdpi.comnih.govplos.orgresearchgate.net. This approach offers a more direct way to counteract the oncogenic functions of YAP/TAZ, particularly in cancers where the YAP-TEAD axis is a critical driver mdpi.comkuleuven.be.
Introduction to YAP-TEAD-IN-1 (tfa) as a Peptide-Based Inhibitor of YAP-TEAD Interaction
YAP-TEAD-IN-1 (tfa) is a synthetic peptide designed to specifically inhibit the protein-protein interaction between YAP and the TEAD transcription factors medchemexpress.combiocompare.commedchemexpress.combioscience.co.ukbioscience.co.ukglpbio.comnordicbiosite.com. As a peptide-based inhibitor, it mimics key binding interfaces of YAP, thereby competitively blocking YAP's association with TEAD proteins medchemexpress.combiocompare.commedchemexpress.combioscience.co.uk. This direct disruption of the YAP-TEAD complex is intended to attenuate the downstream transcriptional activity that promotes cellular growth and oncogenesis. Research findings have characterized YAP-TEAD-IN-1 (tfa) as a potent and competitive inhibitor, demonstrating significant binding affinity and inhibitory capacity in biochemical assays.
Key Properties of YAP-TEAD-IN-1 (tfa):
| Property | Value | Source |
| Chemical Name | YAP-TEAD-IN-1 (tfa) | medchemexpress.combiocompare.com |
| Type | Peptide-based inhibitor | medchemexpress.combiocompare.com |
| Target Interaction | YAP–TEAD protein–protein interaction | medchemexpress.combiocompare.com |
| Inhibitory Concentration 50% (IC50) | 25 nM (YAP-TEAD interaction) | medchemexpress.combiocompare.commedchemexpress.combioscience.co.ukbioscience.co.ukglpbio.comnordicbiosite.com |
| Binding Affinity (Kd) to TEAD1 | 15 nM | medchemexpress.combiocompare.commedchemexpress.combioscience.co.uk |
| Binding Affinity (Kd) to YAP (50-171) | 40 nM | medchemexpress.combiocompare.commedchemexpress.combioscience.co.uk |
| Peptide Length | 17-mer | medchemexpress.combiocompare.commedchemexpress.combioscience.co.uk |
| Molecular Formula | C95H145F3ClN23O23S2 | biocompare.com |
| Molecular Weight | 2133.88 | biocompare.combioscience.co.uk |
| Purity | ≥99% / 99.69% | medchemexpress.combiocompare.com |
These characteristics position YAP-TEAD-IN-1 (tfa) as a valuable tool for academic research aimed at understanding and modulating the YAP-TEAD axis in various biological contexts, including cancer.
Properties
Molecular Formula |
C94H148ClN23O21S2 |
|---|---|
Molecular Weight |
2035.9 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(3S,6S,9S,12S,15S,24S,27S,30S,33S)-15-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(3-chlorophenyl)propanoyl]amino]-6-(4-aminobutyl)-24-benzyl-3-butyl-9-(3-carbamimidamidopropyl)-27-(hydroxymethyl)-30-methyl-12-(2-methylpropyl)-2,5,8,11,14,23,26,29,32-nonaoxo-18,19-dithia-1,4,7,10,13,22,25,28,31-nonazabicyclo[31.3.0]hexatriacontane-21-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-amino-5-oxopentanoic acid;methane |
InChI |
InChI=1S/C93H144ClN23O21S2.CH4/c1-8-9-27-63-89(135)114-41-19-31-70(114)86(132)101-54(6)77(123)112-68(50-118)84(130)110-66(48-56-23-11-10-12-24-56)83(129)113-69(85(131)108-64(29-14-16-39-96)90(136)117-44-22-34-73(117)91(137)115-42-20-32-71(115)87(133)103-59(76(97)122)35-36-74(120)121)51-140-139-45-37-62(80(126)109-65(46-52(2)3)81(127)105-61(30-18-40-100-93(98)99)78(124)104-60(79(125)107-63)28-13-15-38-95)106-82(128)67(49-57-25-17-26-58(94)47-57)111-88(134)72-33-21-43-116(72)92(138)75(53(4)5)102-55(7)119;/h10-12,17,23-26,47,52-54,59-73,75,118H,8-9,13-16,18-22,27-46,48-51,95-96H2,1-7H3,(H2,97,122)(H,101,132)(H,102,119)(H,103,133)(H,104,124)(H,105,127)(H,106,128)(H,107,125)(H,108,131)(H,109,126)(H,110,130)(H,111,134)(H,112,123)(H,113,129)(H,120,121)(H4,98,99,100);1H4/t54-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69?,70-,71-,72-,73-,75-;/m0./s1 |
InChI Key |
NRFGLOIPRVOFKG-WSOWYRKTSA-N |
Isomeric SMILES |
C.CCCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(CSSCC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CCCNC(=N)N)CC(C)C)NC(=O)[C@H](CC3=CC(=CC=C3)Cl)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)C)C(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)O)C(=O)N)CC7=CC=CC=C7)CO)C |
Canonical SMILES |
C.CCCCC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCNC(=N)N)CC(C)C)NC(=O)C(CC3=CC(=CC=C3)Cl)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCC(=O)O)C(=O)N)CC7=CC=CC=C7)CO)C |
Origin of Product |
United States |
Molecular Mechanism of Action of Yap Tead in 1 Tfa
Direct Inhibition of YAP-TEAD Protein-Protein Interaction
The primary mechanism of YAP-TEAD-IN-1 (tfa) involves its direct engagement with the YAP-TEAD complex to block their association.
YAP-TEAD-IN-1 (tfa) is characterized as a potent and competitive peptide inhibitor of the YAP-TEAD interaction medchemexpress.commedchemexpress.combioscience.co.ukbioscience.co.ukmedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com. This competitive binding suggests that the peptide occupies a site on either YAP or TEAD that is crucial for their complex formation, thereby preventing the endogenous interaction.
Quantitative analysis has established the binding affinity of YAP-TEAD-IN-1 (tfa) to specific components of the YAP-TEAD interaction. The compound exhibits a higher binding affinity for TEAD1 compared to the YAP (50-171) fragment. Specifically, its dissociation constant (Kd) for TEAD1 is reported as 15 nM, while its Kd for YAP (50-171) is 40 nM medchemexpress.commedchemexpress.combioscience.co.ukbioscience.co.ukmedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com. The inhibitory concentration 50% (IC50) for the YAP-TEAD interaction is determined to be 25 nM medchemexpress.commedchemexpress.combioscience.co.ukbioscience.co.ukmedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.comabmole.com.
Table 1: Binding Affinity and Inhibition Data for YAP-TEAD-IN-1 (tfa)
| Target Binding | Value | Unit | Assay Type | Reference |
| YAP-TEAD Interaction (IC50) | 25 | nM | Inhibition Assay | medchemexpress.commedchemexpress.combioscience.co.ukbioscience.co.ukmedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.comabmole.com |
| TEAD1 (Kd) | 15 | nM | Binding Assay | medchemexpress.commedchemexpress.combioscience.co.ukbioscience.co.ukmedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com |
| YAP (50-171) (Kd) | 40 | nM | Binding Assay | medchemexpress.commedchemexpress.combioscience.co.ukbioscience.co.ukmedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com |
YAP-TEAD-IN-1 (tfa) is a 17-mer peptide medchemexpress.commedchemexpress.combioscience.co.ukbioscience.co.ukmedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com. As a peptide inhibitor, its structure is designed to mimic critical interaction motifs that mediate the YAP-TEAD complex formation. While specific crystallographic or cryo-electron microscopy data detailing the precise atomic interactions of YAP-TEAD-IN-1 (tfa) with the TEAD protein are not detailed in the provided search results, its peptide nature allows it to physically obstruct the protein-protein interface, thereby disrupting the complex medchemexpress.commedchemexpress.combioscience.co.ukbioscience.co.ukmedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com. The design of such peptides often involves identifying key amino acid residues on YAP that bind to TEAD and synthesizing peptides that replicate these interaction surfaces.
Downstream Impact on TEAD Transcriptional Activity
By inhibiting the YAP-TEAD interaction, YAP-TEAD-IN-1 (tfa) effectively modulates the transcriptional output controlled by this complex.
The YAP-TEAD complex is known to bind to specific DNA sequences and drive the transcription of a set of "canonical" target genes, including connective tissue growth factor (CTGF) and cysteine-rich angiogenic inducer 61 (CYR61). These genes play significant roles in cell proliferation, migration, and survival. By competitively inhibiting the YAP-TEAD interaction, YAP-TEAD-IN-1 (tfa) is expected to reduce the recruitment of transcriptional machinery to the promoters of these genes, leading to their repression. Although direct evidence for YAP-TEAD-IN-1 (tfa) specifically repressing CTGF and CYR61 is not explicitly detailed in the snippets, other peptide inhibitors targeting the YAP-TEAD interaction, such as MYF-01-37 and YAP/TAZ-TEAD-IN-2, have been shown to reduce the expression of CTGF and CYR61 medchemexpress.commedchemexpress.com. This supports the inference that YAP-TEAD-IN-1 (tfa) would exert a similar inhibitory effect on these canonical targets.
Beyond canonical targets, the YAP-TEAD pathway influences broader gene expression programs. One study utilized YAP-TEAD-IN-1 TFA to investigate the role of YAP in simulated microgravity-induced cellular responses. In this context, simulated microgravity was observed to promote YAP nuclear translocation and increase the expression of CYR61 and CTGF nih.gov. Crucially, the application of YAP-TEAD-IN-1 TFA, by inhibiting YAP activity, significantly reduced the protein levels of VAC14 under microgravity conditions compared to controls nih.gov. This finding demonstrates that YAP-TEAD-IN-1 (tfa) can modulate specific gene expression programs, indicating its broader impact on cellular signaling pathways regulated by YAP and TEAD.
Biological Activity and Cellular Effects of Yap Tead in 1 Tfa in Preclinical Research Models
Modulation of Cell Proliferation and Growth by YAP-TEAD-IN-1 (tfa)
Inhibitors that disrupt the YAP-TEAD complex have consistently demonstrated the ability to suppress cell proliferation and growth, particularly in cancers characterized by a dysfunctional Hippo pathway. nih.gov The nuclear translocation of YAP/TAZ and subsequent binding to TEAD proteins drive the expression of genes that promote cell cycle progression and survival. youtube.com By preventing this interaction, inhibitors effectively silence this oncogenic transcriptional program. nih.gov
Malignancies with genetic alterations in upstream Hippo pathway components, such as neurofibromin 2 (NF2) mutations or LATS1/2 kinase fusions, are particularly dependent on the YAP-TEAD complex for their growth and survival. youtube.comnih.gov In these contexts, YAP is constitutively active, making the disruption of its interaction with TEAD a targeted therapeutic strategy. nih.gov
Preclinical studies on malignant pleural mesothelioma (MPM), a cancer type frequently harboring NF2 mutations, have shown that covalent TEAD inhibitors can effectively inhibit cell growth. nih.govresearchgate.net For instance, treatment of NF2-deficient MPM cell lines like NCI-H226 with YAP-TEAD inhibitors leads to a dose-dependent inhibition of colony formation and suppression of TEAD-driven transcription. bioworld.com Similarly, YAP-dependent human lung cancer cells (NCI-H226, NCI-H292) show high sensitivity to YAP-TEAD interaction inhibitors. bioworld.com
| Cancer Model | Hippo Pathway Defect | Inhibitor Type | Observed Effect on Proliferation | Reference |
|---|---|---|---|---|
| Malignant Pleural Mesothelioma (MPM) | NF2 deficiency | Covalent TEAD inhibitor (MYF-03-69) | Inhibited cell growth | nih.gov |
| Lung Cancer (NCI-H226) | NF2 deficiency | Pan-TEAD inhibitor | Selective, dose-dependent inhibition of colony formation | bioworld.com |
| Lung Cancer (NCI-H292) | YAP-dependent | YAP/TAZ-TEAD interaction inhibitor | Antiproliferative activity (IC50 = 1-100 nM) | bioworld.com |
| Uveal Melanoma (92.1 cells) | GNAQ/GNA11 mutations (YAP-dependent) | TEAD palmitoylation inhibitor (MGH-CP1) | Significantly blocked tumor growth in vivo | nih.gov |
The efficacy of YAP-TEAD inhibitors is strongly correlated with the degree to which a cancer cell line depends on the YAP/TAZ-TEAD transcriptional program for its survival. A comprehensive screening of 903 cancer cell lines demonstrated a high correlation between TEAD-YAP dependency and sensitivity to a covalent TEAD inhibitor. nih.govnih.gov This indicates that tumors with an activated Hippo pathway signature are prime candidates for this therapeutic approach. In contrast, cells with low or no dependency on this pathway, such as YAP-knockout cell lines, exhibit significantly lower sensitivity to these inhibitors. bioworld.com This dependency can arise not only from mutations within the Hippo pathway itself but also as a mechanism of resistance to other targeted therapies, such as EGFR or KRAS G12C inhibitors, where YAP/TAZ activation drives tumor cell survival. youtube.comnih.gov
Regulation of Apoptosis and Cell Survival Pathways by YAP-TEAD-IN-1 (tfa)
The YAP-TEAD complex regulates a host of genes involved in cell survival and apoptosis, often tipping the balance toward cell survival. nih.govnih.gov Inhibition of this complex can therefore resensitize cancer cells to apoptotic signals. However, the induction of cell death is not always a direct consequence of YAP-TEAD blockade. Some studies indicate that inhibition may lead to a transient halt in cell proliferation without directly triggering apoptosis, suggesting that other survival pathways may compensate. nih.govresearchgate.net In some cellular contexts, YAP itself can have a pro-apoptotic function, complicating the cellular response to YAP-TEAD inhibition. medchemexpress.comnih.gov
A key mechanism by which YAP-TEAD inhibition can promote apoptosis is through the transcriptional regulation of pro-apoptotic genes. Transcription profiling of cancer cells sensitive to TEAD inhibition has identified the upregulation of the pro-apoptotic gene BMF (Bcl-2 modifying factor). nih.govbiorxiv.org BMF is a BH3-only protein that can initiate the intrinsic apoptosis pathway. Downregulation of apoptosis-related genes like BMF and BIM is one way the YAP-TEAD complex promotes survival. nih.gov Therefore, disrupting the YAP-TEAD complex can lift this repression, leading to increased BMF expression and a greater propensity for apoptosis. biorxiv.org This upregulation of BMF has been observed across multiple tumor models that are sensitive to TEAD inhibitors, suggesting it is a common response to this therapeutic strategy. biorxiv.org Furthermore, YAP-TEAD inhibition has been shown to trigger apoptosis by derepressing the gene DDIT4, which leads to endoplasmic reticulum stress. researchgate.net
Influence of YAP-TEAD-IN-1 (tfa) on Cellular Migration and Invasion
The YAP-TEAD transcriptional program plays a significant role in promoting the epithelial-to-mesenchymal transition (EMT), a cellular process that is critical for cancer cell migration, invasion, and metastasis. nih.govnih.gov Consequently, inhibitors that disrupt the YAP-TEAD interaction have demonstrated potent anti-migratory and anti-invasive effects in preclinical models. nih.govbris.ac.uk
Studies in non-small cell lung cancer (NSCLC) have shown that YAP1 promotes cell migration and invasion. nih.gov The use of inhibitors like verteporfin, which disrupts the YAP-TEAD interaction, can reverse TGF-β1-induced cell migration and invasion in A549 lung cancer cells. researchgate.net Similarly, novel inhibitors identified through in silico screening have been validated for their ability to inhibit cell migration in a dose-dependent manner. nih.gov This effect is often accompanied by changes in the expression of EMT markers, with an increase in epithelial markers (e.g., E-cadherin) and a decrease in mesenchymal markers (e.g., vimentin). nih.gov
Effects of YAP-TEAD-IN-1 (tfa) on Cellular Stemness and Differentiation Processes
The YAP/TAZ-TEAD pathway is a crucial regulator of cellular stemness and differentiation. It helps maintain pluripotency and self-renewal capabilities in both embryonic and cancer stem cells by regulating the expression of key transcription factors like Sox2, Nanog, and Oct4. thno.org This function in promoting "stemness" contributes to tumor initiation, chemoresistance, and metastasis. nih.govnih.gov
Pharmacological blockade of the YAP-TEAD interaction has been shown to markedly suppress cancer cell "stemness" in vitro and in vivo. nih.govresearchgate.net For example, TEAD palmitoylation inhibitors can significantly reduce the formation of tumor spheres, a common in vitro assay for cancer stem cell activity. researchgate.net Conversely, in non-cancerous contexts such as bone marrow stromal cells (BMSCs), the Hippo-YAP-TEAD axis appears to be highly active in maintaining a multipotent, undifferentiated state. biorxiv.org Pharmacological inhibition of TEAD in these cells enhances both osteogenic (bone) and adipogenic (fat) differentiation, indicating that the pathway acts as a pivotal regulator of BMSC multipotency. biorxiv.org This suggests that the effect of YAP-TEAD-IN-1 (tfa) on differentiation is highly context-dependent, either promoting differentiation in stem/progenitor cells or inhibiting the stem-like state of cancer cells.
| Cell Type | Effect of YAP-TEAD Inhibition | Outcome | Reference |
|---|---|---|---|
| Cancer Cells (general) | Blockade of YAP-TEAD interaction | Suppression of cancer cell "stemness" | nih.gov |
| Hepatocellular Carcinoma (Huh7 cells) | Treatment with MGH-CP12 | Inhibition of primary and secondary tumor sphere formation | researchgate.net |
| Bone Marrow Stromal Cells (BMSCs) | Pharmacological inhibition of TEAD | Enhanced osteogenic and adipogenic differentiation | biorxiv.org |
Research on YAP-TEAD-IN-1 (tfa)'s Impact on Tissue Homeostasis and Organ Development in Experimental Systems
The interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEADs) is a critical signaling nexus that governs fundamental biological processes, including the control of organ size, cell proliferation, tissue repair, and homeostasis. researchgate.netgenecards.org Dysregulation of this pathway is implicated in various diseases, and as such, its components are significant targets for therapeutic research. researchgate.netgenecards.org YAP-TEAD-IN-1 (tfa), a potent and competitive peptide inhibitor also known as Peptide 17, was developed to disrupt the YAP-TEAD protein-protein interaction, thereby blocking the transcriptional program regulated by this complex. nih.gov While the broader Hippo-YAP signaling pathway is a known regulator of tissue regeneration and development, preclinical research investigating the specific effects of YAP-TEAD-IN-1 (tfa) has primarily been concentrated in the field of oncology. nih.govnih.gov However, these studies provide valuable insights into the compound's impact on core cellular behaviors that are integral to tissue homeostasis, such as cell proliferation and survival.
Research in various cancer models has demonstrated that YAP-TEAD-IN-1 (tfa) effectively suppresses cell proliferation and induces apoptosis by inhibiting the YAP-TEAD interaction. researchgate.netoncotarget.com In studies involving lung carcinoma and colorectal cancer cells, treatment with Peptide 17 led to a significant, dose-dependent decrease in cell viability and the ability to form colonies. researchgate.netijbs.com Furthermore, the inhibitor was shown to increase the proportion of apoptotic cells, indicating a role in promoting programmed cell death. researchgate.netijbs.com These findings underscore the inhibitor's ability to modulate the balance between cell growth and death, a cornerstone of tissue homeostasis. In neuroblastoma models, the inhibitor not only reduced cancer cell proliferation and tumorigenesis but also impaired cell invasion. oncotarget.com An in vivo study showed that administration of Peptide 17 prevented the growth of subcutaneous neuroblastoma tumors and was associated with reduced proliferation and increased apoptosis within the tumor tissue. oncotarget.com
The following table summarizes key findings on the cellular effects of YAP-TEAD-IN-1 (tfa) from preclinical cancer models, which are relevant to the fundamental processes of tissue homeostasis.
| Experimental Model | Key Findings with YAP-TEAD-IN-1 (tfa) / Peptide 17 Treatment | Reference |
| Lung Carcinoma Cells (LLC, PC-9) | Disrupted YAP-TEAD4 interaction; decreased viability and proliferation in a time- and concentration-dependent manner; increased apoptosis. | researchgate.net |
| Colorectal Cancer Cells (RKO, Lovo) | Reversed GABABR1-knockdown-induced increases in cell proliferation, migration, and invasion. | ijbs.com |
| Neuroblastoma Cells | Impaired cell proliferation, tumorigenesis, and invasion; prevented subcutaneous tumor growth in vivo. | oncotarget.com |
Emerging research has begun to explore the utility of YAP-TEAD-IN-1 (tfa) in non-cancer models related to organ development and cell differentiation. One study utilized the HepaRG cell line, a human liver progenitor cell line that can differentiate into hepatocyte-like and biliary-like cells, serving as an in vitro model for liver development. nih.gov This research, conducted under simulated microgravity conditions which promoted YAP translocation to the nucleus, investigated the role of YAP in cell differentiation. nih.gov The study found that application of YAP-TEAD-IN-1 (tfa) could inhibit YAP activity, which in turn significantly reduced the protein level of VAC14, a protein linked to the experimental conditions. nih.gov This demonstrates the inhibitor's utility in probing the specific functions of YAP-TEAD signaling during cellular differentiation processes relevant to organ development. nih.gov
| Experimental Model | Experimental Context | Effect of YAP-TEAD-IN-1 (tfa) Treatment | Reference |
| HepaRG Human Liver Progenitor Cells | Simulated microgravity to induce YAP nuclear translocation and study cell differentiation. | Inhibited YAP activity, leading to a significant reduction in the protein level of VAC14. | nih.gov |
Investigative Methodologies and Research Approaches Utilizing Yap Tead in 1 Tfa
In Vitro Assays for Quantifying Protein-Protein Interaction Disruption by YAP-TEAD-IN-1 (tfa)
To directly assess the ability of YAP-TEAD-IN-1 (tfa) to interfere with the binding of YAP (Yes-associated protein) to TEAD (TEA domain transcription factor), researchers employ several in vitro assays. These cell-free systems are crucial for quantifying the direct inhibitory effect of the compound on the target protein-protein interaction.
Glutathione (B108866) S-transferase (GST) pull-down assays are a fundamental technique used to confirm the physical disruption of the YAP-TEAD interaction by YAP-TEAD-IN-1 (tfa). medchemexpress.commedchemexpress.com In this assay, a recombinant TEAD protein is fused to GST (GST-TEAD) and immobilized on glutathione-coated beads. researchgate.net Subsequently, a preparation containing a tagged version of the YAP protein, often His-tagged YAP, is incubated with the GST-TEAD beads in the presence and absence of YAP-TEAD-IN-1 (tfa). medchemexpress.comresearchgate.net
If YAP-TEAD-IN-1 (tfa) is an effective inhibitor, it will compete with the His-YAP for binding to GST-TEAD, resulting in a reduced amount of His-YAP being "pulled down" with the beads. The proteins are then eluted and analyzed by SDS-PAGE and Coomassie blue staining or Western blotting to visualize and quantify the amount of bound His-YAP. researchgate.net A dose-dependent decrease in the amount of co-precipitated His-YAP with increasing concentrations of YAP-TEAD-IN-1 (tfa) provides direct evidence of its inhibitory activity. escholarship.org For instance, studies have utilized a 2 μM concentration of YAP-TEAD-IN-1 to demonstrate its efficacy against the binding of endogenous YAP to GST-TEAD. medchemexpress.commedchemexpress.com
| Component | Description | Purpose in the Assay |
|---|---|---|
| GST-TEAD (e.g., GST-TEAD(1209-426)) | Recombinant TEAD protein fused to Glutathione S-transferase. medchemexpress.com | The "bait" protein, immobilized on glutathione beads. |
| His-YAP (e.g., His-YAP(50-171)) | Recombinant YAP protein with a histidine tag. researchgate.net | The "prey" protein, which binds to the bait in the absence of an inhibitor. |
| YAP-TEAD-IN-1 (tfa) | The peptide inhibitor being tested. medchemexpress.com | Competes with His-YAP for binding to GST-TEAD. |
| Glutathione-coated beads | Solid support for immobilizing the GST-tagged protein. | Facilitates the separation of interacting proteins from the solution. |
Luciferase reporter assays are a widely used method to functionally assess the downstream consequences of YAP-TEAD interaction disruption. springernature.comnih.gov These assays measure the transcriptional activity of TEAD, which is dependent on its interaction with YAP. nih.govresearchgate.net Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple TEAD-binding sites (e.g., 8xGTIIC-luciferase). mdpi.com
When YAP binds to TEAD, it co-activates the transcription of the luciferase gene, leading to the production of luciferase enzyme and a measurable light signal upon addition of a substrate. embopress.org The introduction of YAP-TEAD-IN-1 (tfa) disrupts the YAP-TEAD complex, thereby reducing TEAD-mediated transcription and resulting in a decrease in luciferase activity. mdpi.com This provides a quantitative measure of the inhibitor's efficacy in a cellular context. nih.gov The results are often normalized to a co-transfected control plasmid expressing a different reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. nih.gov A significant, dose-dependent reduction in the luciferase signal in the presence of YAP-TEAD-IN-1 (tfa) indicates successful inhibition of the YAP-TEAD signaling axis. mdpi.com
Cell-Based Assays for Functional Validation of YAP-TEAD-IN-1 (tfa) Activity
Following in vitro validation, the functional consequences of YAP-TEAD-IN-1 (tfa) activity are investigated using a suite of cell-based assays. These experiments are critical for understanding the inhibitor's effects on cellular physiology, particularly in disease models such as cancer where the Hippo-YAP pathway is often dysregulated.
The YAP-TEAD signaling pathway is a known driver of cell proliferation and survival in many cancers. nih.gov Therefore, a key functional validation of YAP-TEAD-IN-1 (tfa) involves assessing its impact on the viability and proliferation of cancer cell lines that exhibit high levels of YAP/TAZ activity. frontiersin.org Assays such as the WST-1 assay or direct cell counting are employed to measure cell viability after treatment with the inhibitor. researchgate.netnih.gov
A reduction in cell viability and proliferation in a dose-dependent manner is an expected outcome for an effective YAP-TEAD inhibitor. bioworld.com Furthermore, colony formation assays, which measure the ability of single cells to grow into colonies, are used to assess the long-term effects of the inhibitor on cell proliferation and survival. nih.gov A significant decrease in the number and size of colonies formed by cells treated with YAP-TEAD-IN-1 (tfa) would further validate its anti-proliferative activity. bioworld.com
To understand the global transcriptional consequences of inhibiting the YAP-TEAD interaction, researchers utilize gene expression profiling techniques. RNA sequencing (RNA-seq) provides a comprehensive, unbiased view of the entire transcriptome, allowing for the identification of all genes that are up- or down-regulated following treatment with YAP-TEAD-IN-1 (tfa). mdpi.compreprints.org
For more targeted analysis, Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the expression levels of known YAP-TEAD target genes. nih.govresearchgate.net Commonly studied target genes include CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-Rich Angiogenic Inducer 61). nih.gov A significant downregulation of these and other YAP-TEAD target genes in cells treated with YAP-TEAD-IN-1 (tfa) provides strong evidence that the inhibitor is effectively blocking the transcriptional output of the pathway. mdpi.compreprints.org
| Gene Symbol | Gene Name | Function |
|---|---|---|
| CTGF | Connective Tissue Growth Factor | Involved in cell proliferation, adhesion, and migration. nih.gov |
| CYR61 | Cysteine-Rich Angiogenic Inducer 61 | Promotes cell proliferation, angiogenesis, and adhesion. nih.gov |
| ANKRD1 | Ankyrin Repeat Domain 1 | A transcriptional regulator involved in cell growth and differentiation. nih.gov |
| AMOTL2 | Angiomotin Like 2 | Plays a role in cell migration and polarity. |
Immunoblotting, or Western blotting, is a crucial technique for examining the effects of YAP-TEAD-IN-1 (tfa) on the expression levels of specific proteins. researchgate.net Researchers can assess the levels of YAP itself, as well as the protein products of its target genes. nih.gov Additionally, co-immunoprecipitation followed by Western blotting can be used to confirm the disruption of the YAP-TEAD interaction within the cellular environment. researchgate.net In this approach, an antibody against YAP is used to pull down YAP and its binding partners from cell lysates. A decrease in the amount of TEAD that co-immunoprecipitates with YAP in treated cells compared to untreated cells indicates successful disruption of the complex. researchgate.net
For a broader, unbiased view of changes in the proteome, mass spectrometry-based proteomics can be employed. nih.gov This powerful technique allows for the identification and quantification of thousands of proteins, providing a global picture of how YAP-TEAD inhibition by YAP-TEAD-IN-1 (tfa) affects cellular protein landscapes. This can reveal novel downstream pathways and cellular processes that are regulated by YAP-TEAD signaling. nih.gov
Compound and Protein Name Index
| Name | Full Name |
| AMOTL2 | Angiomotin Like 2 |
| ANKRD1 | Ankyrin Repeat Domain 1 |
| CTGF | Connective Tissue Growth Factor |
| CYR61 | Cysteine-Rich Angiogenic Inducer 61 |
| GST | Glutathione S-transferase |
| His | Histidine |
| RT-qPCR | Reverse Transcription Quantitative Polymerase Chain Reaction |
| SDS-PAGE | Sodium Dodecyl-Sulfate Polyacrylamide Gel Electrophoresis |
| TEAD | TEA Domain Transcription Factor |
| WST-1 | Water-Soluble Tetrazolium Salt-1 |
| YAP | Yes-associated Protein |
| YAP-TEAD-IN-1 (tfa) | Not Applicable |
Co-Immunoprecipitation Studies to Confirm YAP-TEAD Interaction Disruption
Co-immunoprecipitation is a fundamental technique employed to validate the mechanism of action of YAP-TEAD-IN-1 (tfa), also known as Peptide 17. This methodology provides direct evidence of the compound's ability to disrupt the binding between Yes-associated protein (YAP) and TEA domain transcription factors (TEAD).
In a key study, the efficacy of Peptide 17 in disrupting the YAP-TEAD4 interaction was demonstrated in human lung carcinoma cell lines, LLC and PC-9. researchgate.net Researchers utilized co-immunoprecipitation to show that Peptide 17, as a YAP analogue, effectively binds to the TEAD4 protein in a concentration-dependent manner. semanticscholar.org This competitive binding prevents the formation of the endogenous YAP-TEAD4 complex. The experimental workflow typically involves treating the cancer cells with varying concentrations of YAP-TEAD-IN-1 (tfa). Subsequently, cell lysates are prepared and subjected to immunoprecipitation using an antibody specific to either YAP or TEAD. The resulting immunoprecipitated protein complexes are then analyzed by western blotting with an antibody against the corresponding interaction partner. A significant reduction in the amount of co-precipitated protein in the presence of YAP-TEAD-IN-1 (tfa) indicates a successful disruption of the YAP-TEAD interaction. These findings are often corroborated by luciferase reporter assays, which further confirm the inhibitory effect of the peptide on TEAD-mediated transcription. semanticscholar.org
Efficacy Evaluation of YAP-TEAD-IN-1 (tfa) in Preclinical Animal Models
The preclinical assessment of YAP-TEAD-IN-1 (tfa) is crucial for determining its potential as a therapeutic agent. This evaluation involves a combination of in vitro and in vivo models to analyze its anti-cancer efficacy.
Utilization of In Vitro Cancer Cell Line Panels to Assess Sensitivity to YAP-TEAD-IN-1 (tfa)
The initial phase of efficacy evaluation involves screening YAP-TEAD-IN-1 (tfa) against a panel of cancer cell lines to determine its spectrum of activity and identify sensitive cancer types. Studies have specifically highlighted the effects of Peptide 17 on non-small cell lung cancer (NSCLC) cell lines.
Research has demonstrated that YAP-TEAD-IN-1 (tfa) significantly decreases the viability and proliferation of human lung carcinoma cells, LLC and PC-9, in a time- and concentration-dependent manner. researchgate.net Furthermore, the treatment with Peptide 17 was shown to induce apoptosis in these cells, with the proportion of apoptotic cells increasing with higher concentrations of the inhibitor. researchgate.net The anti-proliferative effects are a direct consequence of the disruption of the YAP-TEAD interaction, which leads to a downstream decrease in the expression of target genes responsible for cell proliferation and survival, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (Cyr61). researchgate.netsemanticscholar.org
| Cell Line | Cancer Type | Observed Effects of YAP-TEAD-IN-1 (tfa) | Key Findings |
|---|---|---|---|
| LLC | Human Lung Carcinoma | Decreased cell viability and proliferation, increased apoptosis. | Demonstrates time- and concentration-dependent anti-cancer activity. researchgate.net |
| PC-9 | Human Lung Carcinoma | Inhibition of cell viability and proliferation, induction of apoptosis. | Highlights the pro-apoptotic potential of inhibiting the YAP-TEAD interaction. researchgate.net |
Application in Mouse Xenograft Models for Investigating Anti-Tumor Efficacy
While direct in vivo studies utilizing YAP-TEAD-IN-1 (tfa) in mouse xenograft models are not extensively detailed in the available research, the therapeutic potential of targeting the YAP-TEAD interaction has been demonstrated through analogous approaches. For instance, a significant reduction in tumor growth rate was observed in a hepatocellular carcinoma xenograft model following the introduction of a dominant-negative mutation (Y406H) in TEAD1, which abolishes the YAP-TEAD interaction. researchgate.net This provides a strong rationale for the potential anti-tumor efficacy of peptide inhibitors like YAP-TEAD-IN-1 (tfa).
Other small molecule inhibitors that target the YAP-TEAD complex have shown promising results in preclinical xenograft models. For example, an orally administered YAP/pan-TEAD inhibitor led to tumor regression in an NCI-H226 xenograft mouse model, with greater than 100% tumor growth inhibition at certain doses. bioworld.com These compounds have been reported to be well-tolerated in animal models, with no significant changes in body weight observed in the treated mice compared to control groups. bioworld.comtechnologypublisher.com These findings collectively suggest that direct pharmacological inhibition of the YAP-TEAD interaction is a viable and promising strategy for cancer therapy, and that YAP-TEAD-IN-1 (tfa) warrants further investigation in in vivo cancer models.
Comparative Analysis of Yap Tead in 1 Tfa with Other Yap/taz Tead Pathway Modulators
Classification of TEAD Inhibitors Based on Binding Mode: Distinguishing YAP-TEAD-IN-1 (tfa) from Palmitoylation Pocket Binders and Other Direct Protein-Protein Interaction Disruptors
TEAD inhibitors can be broadly classified based on their binding mode and mechanism of action. YAP-TEAD-IN-1 (tfa) is a prime example of a direct protein-protein interaction (PPI) disruptor. It is a 17-mer peptide that competitively inhibits the binding of YAP to TEAD, thereby preventing the formation of the oncogenic transcriptional complex.
In contrast, a major class of TEAD inhibitors targets the central palmitoylation pocket of TEAD proteins. This pocket is essential for the S-palmitoylation of a conserved cysteine residue, a post-translational modification crucial for TEAD stability and its interaction with YAP/TAZ. Small molecules that bind to this pocket can allosterically inhibit the YAP-TEAD interaction. These can be further subdivided into reversible and covalent inhibitors.
Palmitoylation Pocket Binders (Reversible): These small molecules, such as MGH-CP1 and VT-103, occupy the hydrophobic palmitate-binding pocket, preventing the natural ligand from binding. This can lead to TEAD instability and subsequent degradation, indirectly disrupting the YAP-TEAD interaction. nih.govgrantome.com
Palmitoylation Pocket Binders (Covalent): Compounds like K-975 and MYF-01-37 contain a reactive moiety that forms a covalent bond with the cysteine residue within the palmitoylation pocket. nih.gov This irreversible binding effectively blocks TEAD function.
YAP-TEAD-IN-1 (tfa) is fundamentally different from these palmitoylation pocket binders as it does not target this enzymatic pocket. Instead, it directly competes with YAP for binding to the TEAD surface, physically occluding the interaction interface.
Other direct PPI disruptors also exist, including both peptidomimetics and small molecules. For instance, cyclic peptides have been designed to mimic the binding interface of YAP, showing potent disruption of the YAP-TEAD complex in vitro. Small molecules have also been identified that bind to the TEAD surface at the YAP/TAZ interface, directly preventing complex formation. mdpi.com IAG933 is a first-in-class selective disruptor of the YAP-TEAD protein-protein interaction that has entered clinical trials. nih.gov
Differentiation of YAP-TEAD-IN-1 (tfa) from Inhibitors Targeting Upstream Components of the Hippo Pathway
The Hippo pathway is a complex signaling cascade with multiple upstream regulatory components that can be targeted for therapeutic intervention. Inhibitors of these upstream components modulate YAP/TAZ activity indirectly, in contrast to the direct action of YAP-TEAD-IN-1 (tfa) on the final transcriptional complex.
Upstream components of the Hippo pathway include a core kinase cassette comprising MST1/2 and LATS1/2. Activation of this kinase cascade leads to the phosphorylation of YAP and TAZ, resulting in their cytoplasmic sequestration and degradation. nih.gov Therefore, small molecules that activate these kinases can indirectly inhibit YAP/TAZ-TEAD-mediated transcription. For example, some G-protein-coupled receptors (GPCRs) can activate LATS1/2, leading to the inhibition of YAP/TAZ. nih.gov
Other upstream regulators include cell-cell adhesion molecules, mechanical stress sensors, and other signaling pathways that crosstalk with the Hippo pathway. For instance, inhibitors of Rho GTPases or FAK (Focal Adhesion Kinase) can modulate the activity of the Hippo pathway. aacrjournals.org Dasatinib, a multi-kinase inhibitor, has been shown to indirectly inhibit YAP. biorxiv.org
The key distinction lies in the point of intervention. Upstream inhibitors modulate the phosphorylation status and subcellular localization of YAP/TAZ, while YAP-TEAD-IN-1 (tfa) acts downstream in the nucleus, directly at the site of transcriptional regulation, irrespective of the phosphorylation state of YAP.
Comparative Efficacy and Selectivity of YAP-TEAD-IN-1 (tfa) Against Other Peptidomimetic and Small Molecule YAP-TEAD Inhibitors
The efficacy and selectivity of YAP-TEAD inhibitors vary significantly depending on their chemical nature and mechanism of action. YAP-TEAD-IN-1 (tfa) is a potent inhibitor of the YAP-TEAD interaction with a reported IC50 of 25 nM.
Peptidomimetic inhibitors, including cyclic peptides, have demonstrated high potency in biochemical assays, often with nanomolar IC50 values. However, their therapeutic application can be limited by poor cell permeability and in vivo stability.
Small molecule inhibitors targeting the palmitoylation pocket have shown a wide range of potencies. For instance, MGH-CP1 has an IC50 of 1.68 µM in a TEAD-YAP transcriptional reporter assay, while its optimized analog, MGH-CP12, has an IC50 of 0.91 µM. nih.gov The covalent inhibitor K-975 also demonstrates potent inhibition of cell proliferation in Hippo-deficient mesothelioma cell lines. nih.gov More recent developments have led to highly potent compounds like VT107, which exhibits nanomolar potency in mesothelioma cell lines. embopress.org
The selectivity of these inhibitors is also a critical factor. While YAP-TEAD-IN-1 (tfa) is designed to be highly specific for the YAP-TEAD interaction, the selectivity of small molecule inhibitors can vary. Pan-TEAD inhibitors target all four TEAD isoforms, which may be beneficial for broad anticancer activity but could also lead to off-target effects. youtube.com The development of isoform-selective TEAD inhibitors is an active area of research.
| Inhibitor | Class | Target | Potency (IC50) |
| YAP-TEAD-IN-1 (tfa) | Peptide | Direct YAP-TEAD PPI | 25 nM |
| MGH-CP1 | Small Molecule | TEAD Palmitoylation Pocket (Reversible) | 1.68 µM (reporter assay) |
| MGH-CP12 | Small Molecule | TEAD Palmitoylation Pocket (Reversible) | 0.91 µM (reporter assay) |
| K-975 | Small Molecule | TEAD Palmitoylation Pocket (Covalent) | Potent antiproliferative activity |
| VT107 | Small Molecule | TEAD Palmitoylation Pocket | Nanomolar range (cell proliferation) |
| JM7 | Small Molecule | TEAD Palmitoylation | 972 nM (reporter assay) |
| BAY-856 | Small Molecule | Upstream (induces YAP cytoplasmic translocation) | 15 nM (YAP translocation) |
| IAG933 | Small Molecule | Direct YAP-TEAD PPI | Potent in vivo activity |
Analysis of Resistance Mechanisms to TEAD Inhibition and Their Implications for YAP-TEAD-IN-1 (tfa) Research
The emergence of resistance is a significant challenge in cancer therapy, and TEAD inhibitors are no exception. Research has begun to elucidate the mechanisms by which cancer cells can evade the effects of TEAD inhibition. Understanding these resistance pathways is crucial for the development of more effective therapeutic strategies and has direct implications for the future of YAP-TEAD-IN-1 (tfa) research.
Role of MAPK and JAK-STAT Signaling Pathways in Modulating Cellular Response to TEAD Inhibitors
Recent studies have identified the MAPK (Mitogen-Activated Protein Kinase) and JAK-STAT (Janus Kinase/Signal Transducer and Activator of Transcription) signaling pathways as key players in mediating resistance to TEAD inhibitors. embopress.orgnih.govnih.govbiorxiv.org
Genome-wide CRISPR/Cas9 screens have revealed that mutations in genes associated with the MAPK and JAK-STAT pathways can alter the sensitivity of cancer cells to TEAD palmitoylation inhibitors. embopress.orgnih.gov Specifically, hyperactivation of the MAPK pathway has been shown to confer resistance to TEAD inhibition by partially restoring the expression of a subset of YAP/TAZ target genes. embopress.orgnih.govresearchgate.net This suggests that the MAPK pathway can provide a compensatory survival signal that allows cancer cells to bypass the blockade of TEAD-mediated transcription. The upregulation of AP-1 transcription factors, which are downstream of the MAPK pathway, has been implicated in this resistance mechanism. nih.govresearchgate.net
Similarly, alterations in the JAK-STAT signaling pathway have been shown to modulate the cellular response to TEAD inhibitors. embopress.orgnih.gov For example, inactivation of the JAK-STAT pathway repressor SOCS3 can lead to resistance. nih.gov The interplay between the Hippo and JAK-STAT pathways is complex, with evidence suggesting that YAP/TAZ can directly regulate the transcription of STAT3. researchgate.net This crosstalk may provide an avenue for cancer cells to overcome TEAD inhibition.
These findings have significant implications for the development and application of YAP-TEAD-IN-1 (tfa). As a direct PPI disruptor, it is possible that resistance mechanisms involving the reactivation of downstream targets through alternative signaling pathways like MAPK and JAK-STAT could also limit its efficacy. Therefore, future research on YAP-TEAD-IN-1 (tfa) should investigate its effectiveness in the context of these resistance pathways and explore potential combination therapies with MAPK or JAK-STAT inhibitors to overcome or prevent the development of resistance.
Broader Implications and Future Research Directions for Yap Tead in 1 Tfa Studies
Exploration of YAP-TEAD-IN-1 (tfa) in Specific Disease Contexts Beyond Oncology (e.g., Fibrosis, Regenerative Medicine)
The YAP/TAZ-TEAD transcriptional complex plays a multifaceted role in cellular processes that are relevant to diseases beyond cancer. For instance, the YAP-TEAD pathway is implicated in fibrotic diseases, where its downstream targets, such as connective tissue growth factor (CTGF), are known profibrotic factors researchgate.net. Inhibition of YAP-TEAD signaling could therefore offer a therapeutic avenue for conditions characterized by excessive tissue deposition and fibrosis. Furthermore, the Hippo pathway, and by extension its effectors YAP/TAZ-TEAD, are involved in regulating cell proliferation, differentiation, and tissue repair, suggesting a potential role for YAP-TEAD inhibitors in regenerative medicine thno.org. Research into YAP-TEAD-IN-1 (tfa) could investigate its efficacy in preclinical models of fibrotic diseases, such as liver or lung fibrosis, and explore its capacity to modulate stem cell behavior for regenerative applications.
Strategies for Overcoming Translational Challenges of Peptide Inhibitors, including Enhancing Cellular Permeability of YAP-TEAD-IN-1 (tfa)
Peptide-based therapeutics, including inhibitors like YAP-TEAD-IN-1 (tfa), often face significant translational hurdles, primarily related to their limited oral bioavailability and poor cellular permeability mdpi.combachem.comfrontiersin.orgnih.gov. To address these challenges, several strategies are being explored for peptide drug delivery. These include chemical modifications such as PEGylation, cyclization, N-methylation, and lipidation to enhance stability and membrane transit mdpi.combachem.comfrontiersin.org. A particularly promising approach involves conjugating peptides with cell-penetrating peptides (CPPs) to create cell-permeable bicyclic peptides nih.govacs.org. Reversible bicyclization strategies, utilizing disulfide bonds, have also been developed to improve both proteolytic stability and cell permeability, allowing the release of the active peptide within the cell researchgate.net. Future research could focus on applying these advanced delivery techniques to YAP-TEAD-IN-1 (tfa) to improve its intracellular access and therapeutic efficacy.
Investigation of Combination Therapeutic Strategies Involving YAP-TEAD-IN-1 (tfa) with Other Targeted Agents
The YAP/TAZ-TEAD pathway is often dysregulated in conjunction with other signaling pathways, making combination therapies a promising strategy. YAP/TAZ-TEAD inhibition has shown synergistic effects when combined with various targeted agents. For example, combining YAP/TAZ-TEAD inhibitors with immune checkpoint inhibitors is being investigated for cancer treatment nih.govresearchgate.net. Furthermore, studies have demonstrated that inhibiting YAP/TAZ-TEAD signaling can overcome resistance mechanisms to targeted therapies like MEK and EGFR inhibitors, particularly in cancers driven by mutations in these pathways ikenaoncology.comaacrjournals.orgbiorxiv.orgaacrjournals.orgportlandpress.com. Research could explore the efficacy of combining YAP-TEAD-IN-1 (tfa) with these targeted agents to enhance anti-tumor activity and prevent or reverse acquired drug resistance. Investigating combinations with standard-of-care treatments is also a critical future direction anr.fr.
Elucidation of Novel Downstream Effectors and Signaling Cross-Talk Modulated by YAP-TEAD-IN-1 (tfa)
YAP/TAZ, upon binding to TEAD transcription factors, regulates a wide array of downstream genes involved in cell proliferation, survival, epithelial-mesenchymal transition (EMT), metastasis, and drug resistance nih.govmdpi.com. Known downstream targets include CTGF, CYR61, ANKRD1, CCND1, MYC, and Gli2 nih.govbmbreports.org. Understanding the precise downstream effectors modulated by YAP-TEAD-IN-1 (tfa) is crucial for fully characterizing its mechanism of action. Moreover, the YAP/TAZ-TEAD pathway engages in significant crosstalk with other signaling cascades, including TGF-β, Notch, AR signaling, and MAPK pathways biorxiv.orgmdpi.comresearchgate.netfrontiersin.orgembopress.org. Investigating how YAP-TEAD-IN-1 (tfa) influences these crosstalk mechanisms could reveal new therapeutic targets and applications. For instance, its impact on profibrotic factors like CTGF researchgate.net or its role in antagonizing AR signaling in prostate cancer embopress.org warrants further exploration.
Development of Advanced Methodologies for Studying YAP-TEAD-IN-1 (tfa) Activity and Potency in Complex Biological Systems
To accurately assess the activity and potency of YAP-TEAD-IN-1 (tfa) in complex biological systems, advanced methodologies are essential. Standard assays for studying YAP-TEAD interactions include co-immunoprecipitation (co-IP) to confirm direct binding disruption researchgate.netmdpi.comnih.gov, reporter gene assays (e.g., CTGF reporter) to measure transcriptional activity researchgate.net, and fluorescence polarization assays mdpi.com. High-throughput screening (HTS) platforms and hit validation assays are critical for identifying and characterizing novel inhibitors mdpi.comnih.gov. Furthermore, the development of high-content imaging pipelines, such as those employing Cell Painting, can provide detailed morphological profiling to assess compound specificity and off-target effects biorxiv.org. The use of dominant-negative protein inhibitors, like TEADi, also offers a valuable tool for dissecting YAP-TEAD-dependent versus independent effects nih.gov. Future research should leverage and refine these methodologies to thoroughly evaluate YAP-TEAD-IN-1 (tfa) in relevant cellular and animal models.
Q & A
Q. What is the molecular mechanism of YAP-TEAD-IN-1 TFA in inhibiting YAP-TEAD interactions?
YAP-TEAD-IN-1 TFA is a competitive peptide inhibitor that disrupts the YAP-TEAD protein-protein interaction by binding to the TEAD transcription factor, preventing YAP from activating downstream oncogenic pathways. Its inhibitory activity is quantified by an IC50 of 25 nM, as validated in biochemical assays . Methodologically, researchers should employ surface plasmon resonance (SPR) or fluorescence polarization assays to confirm binding kinetics, complemented by structural studies (e.g., X-ray crystallography) to map interaction sites.
| Parameter | Value | Reference |
|---|---|---|
| IC50 | 25 nM | |
| Target | TEAD | |
| Mechanism | Competitive inhibition |
Q. How can researchers validate the specificity of YAP-TEAD-IN-1 TFA in cellular assays?
Specificity validation requires orthogonal approaches:
- Co-immunoprecipitation (Co-IP): Confirm reduced YAP-TEAD complex formation post-treatment.
- CRISPR/Cas9 knockouts: Use TEAD-deficient cell lines to verify on-target effects.
- Transcriptomic profiling: Compare gene expression changes (e.g., CTGF, CYR61) in treated vs. untreated cells to assess pathway-specific inhibition .
Q. What are the recommended in vitro conditions for administering YAP-TEAD-IN-1 TFA?
- Concentration range: 10–100 nM (based on IC50).
- Solubility: Prepare stock solutions in sterile PBS or DMSO (≤0.1% final concentration).
- Incubation time: 24–72 hours, depending on cell type and assay readout . Always include vehicle controls and TEAD-binding mutants as negative controls.
Advanced Research Questions
Q. How does YAP-TEAD-IN-1 TFA compare to other YAP-TEAD inhibitors (e.g., Super-TDU, BAY-593) in preclinical models?
Comparative studies should assess:
- Potency: IC50 values across inhibitors (e.g., Super-TDU has broader YAP antagonism).
- Pharmacokinetics: Half-life and bioavailability in murine models.
- Toxicity: Off-target effects via proteome-wide profiling. For example, BAY-593 indirectly inhibits YAP/TAZ by targeting GGTase-I, making it less specific than YAP-TEAD-IN-1 TFA .
Q. What experimental designs mitigate confounding factors when testing YAP-TEAD-IN-1 TFA in in vivo tumor models?
- Dose optimization: Conduct pilot studies to establish maximum tolerated doses (MTD) using dose-escalation protocols.
- Tumor microenvironment (TME) analysis: Use single-cell RNA sequencing to assess stromal cell responses.
- Resistance monitoring: Serial biopsies to track TEAD isoform switching or compensatory pathway activation (e.g., Wnt/β-catenin) .
Q. How can researchers resolve conflicting data on YAP-TEAD-IN-1 TFA efficacy across cancer cell lines?
- Cell line stratification: Group by TEAD expression levels or Hippo pathway mutational status.
- Pathway crosstalk analysis: Use phosphoproteomics to identify compensatory kinases (e.g., AKT, ERK).
- 3D organoid models: Recapitulate tumor heterogeneity better than monolayer cultures .
Methodological Considerations
Q. What statistical approaches are optimal for analyzing dose-response data with YAP-TEAD-IN-1 TFA?
- Nonlinear regression: Fit data to a sigmoidal curve (e.g., Hill equation) to calculate EC50.
- Synergy scoring: Use Chou-Talalay or Bliss independence models for combination therapies.
- Reproducibility: Include triplicate biological replicates and report SEM/confidence intervals .
Q. How to validate YAP-TEAD-IN-1 TFA’s impact on transcriptional activity?
- Luciferase reporters: TEAD-responsive luciferase constructs (e.g., 8xGTIIC-luc) quantify inhibition.
- ChIP-qPCR: Measure YAP/TAZ occupancy at target gene promoters (e.g., CTGF).
- RNA-seq: Identify differentially expressed genes enriched in Hippo pathway ontologies .
Data Interpretation and Contradictions
Q. Why might YAP-TEAD-IN-1 TFA show reduced efficacy in in vivo vs. in vitro models?
Q. How to address discrepancies in YAP-TEAD-IN-1 TFA’s IC50 values across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
